Fmoc-Alpha-Me-Orn(Boc)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

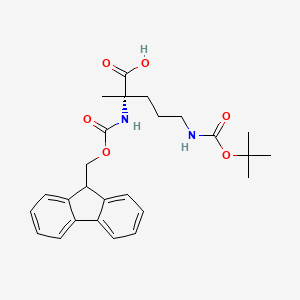

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N2O6/c1-25(2,3)34-23(31)27-15-9-14-26(4,22(29)30)28-24(32)33-16-21-19-12-7-5-10-17(19)18-11-6-8-13-20(18)21/h5-8,10-13,21H,9,14-16H2,1-4H3,(H,27,31)(H,28,32)(H,29,30)/t26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUGFTODLQPYAOF-SANMLTNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCC(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CCCNC(=O)OC(C)(C)C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Strategic Incorporation of Fmoc-α-Me-Orn(Boc)-OH in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide-based drug discovery. Among these, α-methylated amino acids represent a critical class of building blocks that impart enhanced proteolytic stability and conformational rigidity to peptide scaffolds. This technical guide provides a comprehensive overview of the chemical properties and applications of Nα-(9-Fluorenylmethoxycarbonyl)-α-methyl-Nδ-(tert-butoxycarbonyl)-L-ornithine (Fmoc-α-Me-Orn(Boc)-OH), a key derivative for introducing a constrained ornithine residue. This document will delve into the nuanced challenges presented by the steric hindrance of the α-methyl group and provide field-proven strategies and detailed protocols for its efficient and successful incorporation into peptide sequences using Solid-Phase Peptide Synthesis (SPPS).

Introduction: The Rationale for α-Methylation in Peptide Drug Design

Native peptides, despite their high potency and selectivity, often suffer from significant limitations as therapeutic agents, primarily due to their rapid degradation by proteases and inherent conformational flexibility, which can lead to reduced receptor affinity and bioavailability. The introduction of an α-methyl group on the backbone of an amino acid residue is a powerful strategy to overcome these liabilities.[1] This modification sterically shields the adjacent peptide bonds from enzymatic cleavage, thereby significantly extending the in vivo half-life of the peptide.[2][3]

Furthermore, the gem-dimethyl substitution at the α-carbon restricts the permissible values of the Ramachandran dihedral angles (φ and ψ), leading to a more defined and predictable peptide secondary structure. This conformational pre-organization can enhance binding affinity to the target receptor by reducing the entropic penalty of binding. The strategic placement of α-methylated residues can thus be employed to stabilize desired secondary structures, such as α-helices or β-turns, which are often crucial for biological activity.

Fmoc-α-Me-Orn(Boc)-OH is a particularly valuable building block as it combines the benefits of α-methylation with the versatile functionality of the ornithine side chain. The δ-amino group of ornithine can be utilized for various post-synthetic modifications, including lactamization to generate cyclic peptides, conjugation to carrier molecules, or the introduction of reporter probes.

Physicochemical Properties of Fmoc-α-Me-Orn(Boc)-OH

A thorough understanding of the physicochemical properties of Fmoc-α-Me-Orn(Boc)-OH is essential for its effective handling and use in peptide synthesis.

| Property | Value | Source |

| Molecular Formula | C₂₆H₃₂N₂O₆ | [4] |

| Molecular Weight | 468.5 g/mol | [4] |

| CAS Number | 1315449-95-6 | [4] |

| Appearance | White to off-white powder | N/A |

| Purity | Typically ≥95% by HPLC | [5] |

| Storage | 2-8°C, desiccated | N/A |

Solubility:

Stability:

Fmoc-α-Me-Orn(Boc)-OH is a stable compound under recommended storage conditions. The Fmoc group is stable to the acidic conditions used for Boc deprotection, and the Boc group is stable to the basic conditions of Fmoc deprotection, ensuring orthogonality during SPPS.[11][12] However, prolonged exposure of Fmoc-amino acids in solution, particularly in DMF which can degrade to form secondary amines, may lead to premature Fmoc deprotection.[10] Therefore, it is advisable to prepare solutions of the activated amino acid immediately prior to the coupling step.

Strategic Implementation in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Fmoc-α-Me-Orn(Boc)-OH into a growing peptide chain follows the general principles of Fmoc-based SPPS. However, the significant steric hindrance posed by the α-methyl group necessitates optimized protocols to ensure efficient and complete coupling reactions.[13][14][15]

The SPPS Cycle: A Conceptual Workflow

The iterative process of adding an amino acid residue to the peptide chain on a solid support is depicted below.

Experimental Protocols

3.2.1. Fmoc Deprotection

The removal of the N-terminal Fmoc group is a critical step to liberate the free amine for the subsequent coupling reaction.

Protocol:

-

Swell the peptide-resin in DMF for at least 30 minutes.

-

Treat the resin with a solution of 20% piperidine in DMF (v/v) for 3 minutes.

-

Drain the deprotection solution.

-

Treat the resin again with 20% piperidine in DMF for 10-15 minutes.[6][15]

-

Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

Causality: The two-step deprotection ensures complete removal of the Fmoc group, which can be slower for sterically hindered N-termini. Thorough washing is crucial as residual piperidine can cause premature deprotection of the incoming Fmoc-amino acid.

3.2.2. Coupling of Fmoc-α-Me-Orn(Boc)-OH

This step is the most challenging due to the steric hindrance of the α-methyl group. Standard coupling conditions may result in incomplete reactions and deletion sequences. Therefore, the use of potent activating reagents and optimized reaction conditions is imperative.[11][16]

Recommended Coupling Reagents:

| Reagent | Class | Rationale for Use with Sterically Hindered Residues |

| HATU | Aminium/Uronium Salt | Forms a highly reactive OAt-ester, which is very effective at overcoming steric hindrance. Generally considered the reagent of choice for difficult couplings.[17] |

| HBTU/HCTU | Aminium/Uronium Salt | Also highly effective, forming reactive OBt or O-6-ClBt esters, respectively. HCTU is often more reactive than HBTU.[11] |

| PyBOP | Phosphonium Salt | A reliable and effective coupling reagent, though sometimes less potent than HATU for the most challenging couplings. |

Optimized Coupling Protocol (using HATU):

-

In a separate reaction vessel, dissolve Fmoc-α-Me-Orn(Boc)-OH (3-4 equivalents relative to the resin loading) and HATU (2.9-3.9 equivalents) in DMF or NMP.[11][17]

-

Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (6-8 equivalents), to the solution and allow for a pre-activation time of 1-5 minutes.[11][17]

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Allow the coupling reaction to proceed for 2-4 hours at room temperature. For particularly difficult sequences, extended coupling times (overnight) or the use of microwave-assisted peptide synthesis (MAPS) can be highly beneficial.[11]

-

After the coupling, thoroughly wash the resin with DMF (3-5 times) and dichloromethane (DCM) (3-5 times).

-

It is highly recommended to perform a ninhydrin (Kaiser) test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue/purple beads), a second coupling (double coupling) should be performed with a fresh solution of the activated amino acid.[11]

3.2.3. Side-Chain Deprotection and Final Cleavage

Once the peptide sequence is fully assembled, the final steps involve the removal of the side-chain protecting groups and cleavage of the peptide from the solid support. The Boc group on the ornithine side chain is acid-labile and is typically removed concurrently with other acid-labile side-chain protecting groups and cleavage from the resin.

Protocol:

-

Thoroughly wash the final peptide-resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail appropriate for the other amino acids in the sequence. A common cocktail is Reagent K (TFA/water/phenol/thioanisole/1,2-ethanedithiol, 82.5:5:5:5:2.5 v/v). For peptides without sensitive residues, a simpler cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v) can be used.[14][18]

-

Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.[5]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Isolate the peptide by centrifugation and wash with cold ether to remove scavengers.

-

The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Analytical Characterization

The purity and identity of peptides containing α-methyl-ornithine should be confirmed using standard analytical techniques.

-

RP-HPLC: To assess the purity of the crude and purified peptide.

-

Mass Spectrometry (ESI-MS or MALDI-TOF): To confirm the molecular weight of the desired peptide and identify any deletion sequences or other impurities.[19][20][21] The fragmentation pattern in tandem mass spectrometry (MS/MS) can be used for sequence verification.[19]

-

Amino Acid Analysis (AAA): To confirm the amino acid composition of the final peptide.

-

NMR Spectroscopy: Can provide detailed structural information about the peptide, although spectra can be complex.[22]

Applications in Drug Discovery

The unique properties conferred by the α-methyl-ornithine residue make it a valuable component in the design of novel peptide therapeutics.

-

Enhanced Proteolytic Stability: The primary application is to increase the in vivo half-life of peptide drugs.[2][3]

-

Conformational Constraint: To stabilize specific secondary structures required for high-affinity receptor binding.

-

Scaffold for Further Modification: The ornithine side chain provides a handle for cyclization, PEGylation, or conjugation to other molecules to further modulate the pharmacokinetic and pharmacodynamic properties of the peptide.[23][24]

Conclusion

Fmoc-α-Me-Orn(Boc)-OH is a powerful and versatile building block for the synthesis of conformationally constrained and proteolytically stable peptides. While its incorporation presents challenges due to steric hindrance, these can be effectively overcome through the use of optimized protocols, including potent coupling reagents and, where necessary, advanced techniques such as microwave-assisted synthesis. The strategic use of this and other α-methylated amino acids will continue to be a vital tool in the development of the next generation of peptide-based therapeutics.

References

-

Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini reviews in medicinal chemistry, 16(9), 683–690. [Link]

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2019). CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 525-535). Royal Society of Chemistry.

-

Katritzky, A. R., Narindoshvili, T., & Khelashvili, L. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of organic chemistry, 72(15), 5794–5801. [Link]

-

Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini reviews in medicinal chemistry, 16(9), 683–690. [Link]

- Kuyama, H., Nakajima, C., Nakazawa, T., & Nishimura, O. (2010). Conversion of arginine to ornithine for improving the fragmentation pattern of peptides labeled with the N-terminal tris(2,4,6-trimethoxyphenyl)phosphonium group in tandem mass spectrometry. Analytical Methods, 2(11), 1792-1798.

-

ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C. [Link]

-

Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

-

Wang, Y., & Li, X. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Nature communications, 15(1), 1474. [Link]

-

Wang, Y., & Li, X. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Nature communications, 15(1), 1474. [Link]

-

Javitt, G., & Ashkenasy, N. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in chemistry, 8, 179. [Link]

-

Kuyama, H., Nakajima, C., Nakazawa, T., & Nishimura, O. (2010). Conversion of arginine to ornithine for improving the fragmentation pattern of peptides labeled with the N-terminal tris(2,4,6-trimethoxyphenyl)phosphonium group in tandem mass spectrometry. Analytical Methods, 2(11), 1792. [Link]

-

Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

-

Dempsey, D. R., & Imperiali, B. (2014). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. PloS one, 9(5), e97191. [Link]

-

Biotage. (2023, February 2). How to synthesize hydrophobic peptides - Choosing the Right Solvent. [Link]

-

Aapptec. (n.d.). Solvents for Solid Phase Peptide Synthesis. [Link]

- Di Gioia, M. L., Leggio, A., Liguori, A., Perri, F., & Siciliano, C. (2010). A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids. Amino acids, 38(1), 177–184.

-

T M. de la Torre, B. G., & Albericio, F. (2020). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of organic chemistry, 85(5), 3314–3323. [Link]

-

ResearchGate. (n.d.). Procedures to Improve Difficult Couplings. [Link]

-

Blondelle, S. E., & Houghten, R. A. (1993). Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. International journal of peptide and protein research, 41(6), 522–527. [Link]

-

Nefzi, A., Ostresh, J. M., & Houghten, R. A. (1999). alpha-Amino acids derived from ornithine as building blocks for peptide synthesis. The Journal of organic chemistry, 64(11), 3973–3978. [Link]

-

ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. [Link]

-

van der Velden, N. S., van Heel, A. J., Martin, N. I., & van der Donk, W. A. (2020). Biosynthesis of Antimicrobial Ornithine-Containing Lacticin 481 Analogues by Use of a Combinatorial Biosynthetic Pathway in Escherichia coli. ACS synthetic biology, 9(1), 109–117. [Link]

-

Song, H., Burton, A. J., Shirran, S. L., Fahrig-Kamarauskaitė, J., Kaspar, H., Muir, T. W., Künzler, M., & Naismith, J. H. (2021). Engineering of a Peptide α-N-Methyltransferase to Methylate Non-Proteinogenic Amino Acids. Angewandte Chemie (International ed. in English), 60(26), 14539–14544. [Link]

-

Aapptec. (n.d.). Cleavage Cocktails; Reagent B. [Link]

-

Hamzeiy, H., & Garcia, B. A. (2014). Comprehending Dynamic Protein Methylation with Mass Spectrometry. Biochimica et biophysica acta, 1844(1 Pt B), 268–276. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000214). [Link]

- Lederer, E. (1969). Mass spectrometry of natural and synthetic peptide derivatives. Some recent developments and applications of mass spectrometry in biological and clinical medicine, 498-518.

-

PubChem. (n.d.). Fmoc-N-Me-Orn(Boc)-OH. [Link]

Sources

- 1. chem.uci.edu [chem.uci.edu]

- 2. researchgate.net [researchgate.net]

- 3. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. biotage.com [biotage.com]

- 10. peptide.com [peptide.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chempep.com [chempep.com]

- 13. books.rsc.org [books.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. peptide.com [peptide.com]

- 19. Conversion of arginine to ornithine for improving the fragmentation pattern of peptides labeled with the N-terminal tris(2,4,6-trimethoxyphenyl)phosphonium group in tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Comprehending Dynamic Protein Methylation with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000214) [hmdb.ca]

- 23. alpha-Amino acids derived from ornithine as building blocks for peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physicochemical Characteristics of Fmoc-Alpha-Me-Orn(Boc)-OH

Distribution: For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of α-Methylation in Peptide Therapeutics

In the landscape of modern peptide drug discovery, the pursuit of enhanced metabolic stability, controlled conformation, and improved bioavailability is paramount. Non-proteinogenic amino acids are instrumental in this endeavor, with α-methylated amino acids emerging as a particularly potent tool. The introduction of a methyl group at the α-carbon of an amino acid residue, as seen in Fmoc-Alpha-Me-Orn(Boc)-OH, offers a strategic modification with profound implications for peptide design.[1][2] This substitution sterically hinders the peptide backbone, restricting conformational flexibility and often promoting the formation of stable secondary structures such as helices.[1] Crucially, this modification also shields the adjacent peptide bonds from enzymatic degradation by proteases, significantly extending the in-vivo half-life of peptide-based therapeutics.[1][3]

This compound is a valuable building block for solid-phase peptide synthesis (SPPS), providing a strategically protected ornithine derivative. The fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino group and the tert-butyloxycarbonyl (Boc) group on the δ-amino group of the side chain offer orthogonal protection, allowing for selective deprotection and modification during peptide synthesis. This guide provides a comprehensive overview of the physicochemical characteristics of this compound, supported by field-proven insights and detailed experimental protocols to ensure its effective application in research and development.

Physicochemical Profile of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its successful storage, handling, and incorporation into peptide sequences. While some data is available, certain parameters are best determined empirically for each batch to ensure the highest quality and reproducibility in synthesis.

| Property | Value | Source/Method |

| Molecular Formula | C₂₆H₃₂N₂O₆ | [4][5] |

| Molecular Weight | 468.5 g/mol | [4][5][6] |

| Appearance | White to off-white powder | General observation for Fmoc-amino acids |

| Purity | ≥95% | [5] |

| Melting Point | To be determined experimentally | See Protocol 1 |

| Optical Rotation | To be determined experimentally | See Protocol 2 |

| Solubility | Good solubility in DMF, DMSO, NMP | [7][8] |

| Storage | 2-8°C, protected from moisture | [9] |

Experimental Protocols for Characterization

To ensure the quality and consistency of this compound, a series of analytical and physical characterizations are recommended. The following protocols provide a framework for these essential evaluations.

Protocol 1: Determination of Melting Point

The melting point is a critical indicator of purity. A sharp melting range typically signifies a high-purity compound.

Methodology:

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube.

-

Instrumentation: A calibrated melting point apparatus is used.

-

Procedure: The capillary tube is heated at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.

-

Observation: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

Protocol 2: Measurement of Specific Optical Rotation

Optical rotation confirms the enantiomeric purity of the amino acid derivative, a crucial parameter in peptide synthesis to avoid diastereomeric impurities.[10]

Methodology:

-

Solution Preparation: A precise concentration of this compound is prepared in a suitable solvent (e.g., DMF or Chloroform).

-

Instrumentation: A calibrated polarimeter is used, typically with a sodium D-line light source (589 nm).[11][12]

-

Procedure: The polarimeter tube is filled with the prepared solution, and the angle of rotation is measured at a controlled temperature (usually 20-25 °C).[11]

-

Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l * c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reversed-phase HPLC (RP-HPLC) is the standard method for determining the chemical purity of Fmoc-amino acids.[10]

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.

-

HPLC System:

-

Column: C18, 3.5-5 µm, 4.6 x 150 mm.[10]

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[10]

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (ACN).[10]

-

Gradient: A linear gradient from 5% to 95% B over 20 minutes is a typical starting point.[10]

-

Flow Rate: 1.0 mL/min.[10]

-

Detection: UV at 265 nm to detect the Fmoc group.[10]

-

-

Data Analysis: The purity is calculated based on the relative peak area of the main component compared to the total area of all peaks.

Protocol 4: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

¹H and ¹³C NMR spectroscopy are powerful techniques for confirming the chemical structure of this compound.

Methodology:

-

Sample Preparation: The compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Standard ¹H and ¹³C NMR spectra are acquired.

-

Spectral Interpretation: The chemical shifts, integration, and coupling patterns of the observed signals should be consistent with the expected structure of this compound. Key expected signals include those for the Fmoc, Boc, and ornithine backbone and side-chain protons and carbons.

Workflow for Quality Control and Application

A systematic workflow ensures the reliable use of this compound in peptide synthesis.

Caption: Quality Control and Application Workflow.

Conclusion

This compound is a key building block for the synthesis of advanced peptide therapeutics. Its α-methyl group provides enhanced proteolytic stability and conformational constraint, properties that are highly desirable in drug design. This guide has outlined the essential physicochemical characteristics of this compound and provided detailed protocols for its comprehensive characterization. By adhering to these quality control measures, researchers and drug development professionals can ensure the integrity of their starting materials and the successful synthesis of novel, high-quality peptides.

References

-

Mini-Reviews in Medicinal Chemistry. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Available from: [Link]

-

PubChem. Fmoc-N-Me-Orn(Boc)-OH. Available from: [Link]

-

digicollections.net. 1.4 Determination of optical rotation and specific rotation. Available from: [Link]

-

PubChem. Fmoc-N-Me-Orn(Boc)-OH. Available from: [Link]

-

digicollections.net. 1.4 Determination of optical rotation and specific rotation. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. α-Methyl Amino Acids - Enamine [enamine.net]

- 3. researchgate.net [researchgate.net]

- 4. FMoc-α-Me-Trp(Boc)-OH(1315449-98-9) 1H NMR [m.chemicalbook.com]

- 5. chempep.com [chempep.com]

- 6. Fmoc-N-Me-Orn(Boc)-OH | C26H32N2O6 | CID 121233396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Fmoc-Orn(Boc)-OH ≥96.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. digicollections.net [digicollections.net]

- 12. European Pharmacopoeia 2.2.7. Optical Rotation | Anton Paar Wiki [wiki.anton-paar.com]

Fmoc-Alpha-Me-Orn(Boc)-OH structure and synthesis

An In-Depth Technical Guide to Fmoc-α-Me-Orn(Boc)-OH: Structure, Synthesis, and Application

Introduction

In the landscape of modern peptide chemistry and drug development, the use of non-proteinogenic amino acids has become a cornerstone for designing peptides with enhanced therapeutic properties. Among these specialized building blocks, Fmoc-α-Me-Orn(Boc)-OH stands out as a critical component. This molecule uniquely combines two powerful strategic elements: α-methylation to confer proteolytic stability and conformational rigidity, and an orthogonal Fmoc/Boc protection scheme for precise, controlled chemical manipulation during Solid-Phase Peptide Synthesis (SPPS).

This technical guide offers a comprehensive exploration of Fmoc-α-Me-Orn(Boc)-OH, designed for researchers, scientists, and drug development professionals. It delves into the molecule's structure, the rationale behind its design, detailed synthetic strategies, and its application in constructing advanced peptide-based therapeutics.

Chapter 1: Molecular Structure and Physicochemical Properties

The functionality of Fmoc-α-Me-Orn(Boc)-OH in peptide synthesis is a direct result of its distinct chemical architecture. Each component of the molecule is engineered for a specific purpose.

-

L-Ornithine Backbone : Ornithine is a non-proteinogenic amino acid featuring a three-carbon side chain terminating in a primary amine (the δ-amino group). This side chain provides a key functional handle for various chemical modifications, including lactam bridge formation for peptide cyclization.[1][2]

-

α-Methyl Group : The addition of a methyl group to the α-carbon introduces a significant steric shield. This modification fundamentally alters the peptide backbone, restricting conformational freedom and blocking access for proteolytic enzymes.[3]

-

Nα-Fmoc Protecting Group : The base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group temporarily protects the α-amino group.[4] Its removal under mild basic conditions, typically with piperidine, is the cornerstone of the most widely used SPPS strategy, leaving acid-labile side-chain protecting groups intact.[5][6]

-

Nδ-Boc Protecting Group : The acid-labile tert-butoxycarbonyl (Boc) group protects the δ-amino group on the side chain.[] This group is stable during the repetitive base-mediated Fmoc deprotection cycles of SPPS but can be removed with strong acid, such as trifluoroacetic acid (TFA), typically during the final cleavage of the peptide from the resin.[2]

This dual-protection scheme is a classic example of an "orthogonal" strategy, where one protecting group can be removed selectively in the presence of the other, enabling complex synthetic maneuvers.[8][9]

Physicochemical Data Summary

| Property | Value |

| IUPAC Name | (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid[10] |

| Molecular Formula | C₂₆H₃₂N₂O₆[10][11] |

| Molecular Weight | 468.5 g/mol [10][11][12] |

| CAS Number | 1793105-28-8[10][11] |

| Appearance | White to off-white solid/powder[13] |

Chapter 2: The Strategic Importance of α-Methylation in Peptide Drug Design

The incorporation of α-methylated amino acids is a deliberate strategy to overcome the inherent weaknesses of natural peptides as drug candidates, namely their poor metabolic stability and excessive flexibility.[3][14]

-

Enhanced Proteolytic Stability : The primary challenge for peptide therapeutics is their rapid degradation by proteases in vivo. The α-methyl group provides steric hindrance at the peptide bond, physically blocking the approach of protease active sites. This dramatically increases the peptide's half-life, a critical factor for bioavailability.[15][16][17]

-

Conformational Constraint : Natural peptides are often highly flexible, adopting numerous conformations in solution. This conformational entropy can lead to reduced binding affinity for a specific biological target. The α-methyl group restricts the permissible values of the Ramachandran angles (phi and psi), locking the peptide backbone into a more defined secondary structure (e.g., a helix or β-turn).[3] This pre-organization can significantly enhance binding potency and selectivity.

-

Improved Membrane Permeability : N-methylation, a related modification, is known to improve cell permeability by reducing the hydrogen bonding capacity of the amide backbone.[15][16] While α-methylation does not directly remove the amide proton, the conformational rigidity it imparts can favor structures that better shield polar groups, indirectly contributing to improved passive diffusion across cell membranes.

Chapter 3: The Fmoc/Boc Orthogonal Protection Strategy

The power of Fmoc-α-Me-Orn(Boc)-OH lies in the differential chemical lability of its two protecting groups. This orthogonality is the key to its versatile use in complex peptide synthesis.[2] The Fmoc group is sensitive to bases, while the Boc group is sensitive to acids.

-

Fmoc Group Removal : During the iterative cycle of SPPS, the temporary Nα-Fmoc group is removed using a mild base, typically a 20% solution of piperidine in a solvent like dimethylformamide (DMF). This exposes the α-amino group for coupling with the next amino acid in the sequence.[4]

-

Boc Group Stability and Removal : The Nδ-Boc group is completely stable under these basic conditions. It remains in place throughout the chain assembly, preventing the side-chain amine from participating in unwanted reactions. The Boc group is only removed during the final step, where the completed peptide is cleaved from the solid support using a strong acid cocktail, most commonly containing a high concentration of TFA.[2][5]

This selective deprotection workflow allows for precise control over the synthetic process, which is fundamental for achieving high purity and yield of the target peptide.

Caption: Solid-phase synthesis workflow for Fmoc-α-Me-Orn(Boc)-OH.

Detailed Experimental Protocol (Solid-Phase Biron-Kessler Method)

This protocol outlines the synthesis using a 2-chlorotrityl chloride (2-CTC) resin, which serves as a temporary protecting group for the carboxylic acid. [18]

-

Resin Loading : Swell 2-CTC resin in anhydrous dichloromethane (DCM). Add 3 equivalents of Fmoc-Orn(Boc)-OH and 9 equivalents of diisopropylethylamine (DIEA). Agitate for 2 hours. Wash the resin thoroughly with DCM and DMF.

-

Causality: 2-CTC resin is chosen for its high sensitivity to acid, allowing the final product to be cleaved under very mild conditions (e.g., 1% TFA) that do not prematurely remove the Boc or other acid-labile side-chain protecting groups. [18]2. Fmoc Deprotection : Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Nα-Fmoc group. Wash the resin thoroughly.

-

-

Sulfonylation : Swell the resin in anhydrous DMF. Add a solution of 2-nitrobenzenesulfonyl chloride (o-NBS-Cl, 4 eq.) and collidine (4 eq.) in DMF. Agitate for 1-2 hours. Wash the resin.

-

Causality: The o-NBS group is strongly electron-withdrawing. This makes the proton on the sulfonamide nitrogen highly acidic and easy to remove with a mild base, preparing it for nucleophilic attack. [18]4. N-Methylation : Swell the resin in anhydrous DMF. Add a solution of the proton sponge DBU (or MTBD, 3 eq.) and methyl iodide (CH₃I, 10 eq.). Agitate for 30 minutes. Repeat the methylation step to ensure completion. Wash the resin.

-

Causality: A non-nucleophilic base like DBU is used to deprotonate the sulfonamide without competing with the methylation reaction. A large excess of methyl iodide drives the SN2 reaction to completion.

-

-

o-NBS Deprotection : Swell the resin in DMF. Add a solution of 2-mercaptoethanol (10 eq.) and DBU (5 eq.). Agitate for 2 x 15 minutes. Wash the resin.

-

Fmoc Re-protection : Swell the resin in DMF. Add a solution of Fmoc-OSu (3 eq.) and DIEA (3 eq.). Agitate for 2 hours. Wash the resin.

-

Cleavage from Resin : Suspend the resin in DCM. Add a solution of 1% TFA in DCM and agitate for 1 minute. Drain the solution into a flask containing water to quench the acid. Repeat this cleavage step four times. The organic layer containing the product is then separated, dried, and concentrated. [18]8. Purification : Purify the crude product using flash column chromatography to yield pure Fmoc-α-Me-Orn(Boc)-OH.

References

-

Fields, G. B. (2011). Advances in Fmoc solid-phase peptide synthesis. PMC, NIH. [Link]

-

PubChem. Fmoc-N-Me-Orn(Boc)-OH. National Center for Biotechnology Information. [Link]

-

Song, H., et al. (2021). Engineering of a Peptide α-N-Methyltransferase to Methylate Non-Proteinogenic Amino Acids. Research Collection, ETH Zurich. [Link]

-

Song, H., et al. (2021). Engineering of a Peptide α-N-Methyltransferase to Methylate Non-Proteinogenic Amino Acids. PMC, NIH. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Peptide Complexity: The Advantages of Using Boc-Orn(Fmoc)-OH in Research. [Link]

-

Song, H., et al. (2021). Engineering of a Peptide α-N-Methyltransferase to Methylate Non-Proteinogenic Amino Acids. PubMed. [Link]

-

Lenci, E., & Trabocchi, A. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. ResearchGate. [Link]

-

Subirós-Funosas, R., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, MDPI. [Link]

-

Aapptec Peptides. Fmoc-Orn(Boc)-OH. [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. α-Methyl Amino Acids - Enamine [enamine.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biosynth.com [biosynth.com]

- 9. nbinno.com [nbinno.com]

- 10. Fmoc-N-Me-Orn(Boc)-OH | C26H32N2O6 | CID 121233396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. advancedchemtech.com [advancedchemtech.com]

- 12. chempep.com [chempep.com]

- 13. FMoc-α-Me-D-Orn(Boc)-OH CAS#: 171860-40-5 [amp.chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. Research Collection | ETH Library [research-collection.ethz.ch]

- 16. Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Engineering of a Peptide α-N-Methyltransferase to Methylate Non-Proteinogenic Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Fmoc-α-Me-Orn(Boc)-OH: A Sterically Hindered Building Block for Enhanced Peptide Stability and Structural Control

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of (2S)-2-[[(9H-fluoren-9-yl)methoxy]carbonyl]amino-2-methyl-5-[[(2-methylpropan-2-yl)oxy]carbonylamino]pentanoic acid, commonly known as Fmoc-α-Me-Orn(Boc)-OH. The introduction of a methyl group at the alpha-carbon of the ornithine residue introduces significant steric hindrance, which profoundly influences peptide properties. This modification is a key strategy in peptidomimetics and drug design to enhance peptide stability against enzymatic degradation and to induce specific secondary structures. This document details the physicochemical properties, synthesis rationale, and specialized protocols for the effective incorporation of this valuable building block into peptide sequences using Solid-Phase Peptide Synthesis (SPPS).

Introduction: The Significance of α-Methylation in Peptide Drug Design

The therapeutic potential of peptides is often limited by their susceptibility to proteolytic degradation and their inherent conformational flexibility, which can lead to reduced receptor affinity and specificity. The substitution of the α-hydrogen with a methyl group is a well-established strategy to overcome these limitations.[1]

The primary advantages conferred by α-methylation include:

-

Enhanced Proteolytic Resistance: The steric bulk of the α-methyl group shields the adjacent peptide bonds from enzymatic cleavage, significantly increasing the in-vivo half-life of peptide-based therapeutics.[1][2]

-

Conformational Constraint: The additional methyl group restricts the conformational freedom around the phi (φ) and psi (ψ) dihedral angles of the peptide backbone. This often promotes the formation of helical or turn-like secondary structures, which can pre-organize the peptide for optimal receptor binding.[1][3][4]

Fmoc-α-Me-Orn(Boc)-OH is a derivative of the non-proteinogenic amino acid ornithine, featuring this key α-methylation. Its orthogonal protection scheme, with the base-labile Fmoc group on the α-amino group and the acid-labile Boc group on the δ-amino side chain, allows for its versatile use in standard Fmoc-based SPPS workflows.[5]

Physicochemical Properties of Fmoc-α-Me-Orn(Boc)-OH

A thorough understanding of the physicochemical properties of this amino acid derivative is crucial for its effective handling, storage, and application in peptide synthesis.

| Property | Value | Source |

| CAS Number | 1315449-95-6 | [6][7] |

| Molecular Formula | C₂₆H₃₂N₂O₆ | [6][7] |

| Molecular Weight | 468.54 g/mol | [6][7] |

| Appearance | White to off-white powder | Inferred from similar compounds |

| Solubility | Soluble in DMF, NMP, and other common SPPS solvents | [] |

| Storage | Store at 2-8°C, desiccated | Inferred from similar compounds[9] |

Synthesis and Characterization

The synthesis of related azido amino acids, for instance, has been achieved through diazotransfer reactions on Fmoc-protected amino acid precursors.[10][11] Similarly, the synthesis of other Fmoc-protected amino acids often involves the acylation of the amino group with Fmoc-OSu after the core amino acid has been synthesized.[10]

Characterization:

The identity and purity of Fmoc-α-Me-Orn(Boc)-OH should be confirmed using standard analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): To assess purity. A typical purity for use in SPPS is ≥98%.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure. The presence of the α-methyl singlet in the ¹H NMR spectrum is a key diagnostic feature.

-

Mass Spectrometry (MS): To verify the molecular weight.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of sterically hindered amino acids like Fmoc-α-Me-Orn(Boc)-OH into a growing peptide chain requires optimized coupling protocols to overcome the challenge of slower reaction kinetics.

General SPPS Workflow

The standard Fmoc/tBu SPPS strategy involves a cyclical process of deprotection, activation, and coupling.

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Recommended Coupling Protocol for Fmoc-α-Me-Orn(Boc)-OH

Due to the steric hindrance of the α-methyl group, extended coupling times and more potent coupling reagents are recommended to ensure complete acylation of the N-terminal amine of the peptide-resin.

Reagents:

-

Fmoc-α-Me-Orn(Boc)-OH (3-5 equivalents relative to resin loading)

-

Coupling Reagent: HATU (3-5 equivalents) or HCTU (3-5 equivalents)

-

Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6-10 equivalents)

-

Solvent: Anhydrous, amine-free N,N-Dimethylformamide (DMF)

Step-by-Step Protocol:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and dibenzofulvene adducts.

-

Pre-activation: In a separate vessel, dissolve Fmoc-α-Me-Orn(Boc)-OH and HATU/HCTU in DMF. Add DIPEA or collidine and allow the mixture to pre-activate for 2-5 minutes.

-

Coupling: Add the pre-activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 40°C).

-

Monitoring the Coupling Reaction: Perform a Kaiser (ninhydrin) test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue/purple beads), a second coupling is recommended.

-

Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

-

Capping (Optional): If the coupling remains incomplete after a second attempt, cap any unreacted N-terminal amines with acetic anhydride to prevent the formation of deletion sequences.

-

Proceed to the deprotection step for the next amino acid in the sequence.

Rationale for Protocol Choices

-

Coupling Reagents: HATU and HCTU are highly efficient aminium-based coupling reagents that are particularly effective for coupling sterically hindered amino acids.[12]

-

Base Selection: While DIPEA is commonly used, 2,4,6-collidine is a bulkier, less nucleophilic base that can minimize side reactions such as racemization, especially with sensitive amino acids.[12]

-

Extended Reaction Times: The increased steric bulk around the carboxylic acid of Fmoc-α-Me-Orn(Boc)-OH slows down the rate of acylation, necessitating longer reaction times to achieve complete coupling.

Orthogonal Deprotection and Side-Chain Modification

The orthogonal nature of the Fmoc and Boc protecting groups is a key feature of this building block.

Caption: Orthogonal deprotection strategy for Fmoc-Orn(Boc)-OH derivatives.

This allows for two distinct synthetic pathways:

-

Linear Peptide Synthesis: The Fmoc group is selectively removed at each cycle to allow for peptide chain elongation, while the Boc group remains on the ornithine side chain until the final cleavage from the resin with a strong acid like trifluoroacetic acid (TFA).[5]

-

On-Resin Side-Chain Modification: For the synthesis of branched or cyclic peptides, a different protecting group strategy for the ornithine side chain that is labile under conditions that do not affect the Fmoc or other side-chain protecting groups would be necessary (e.g., Mmt or ivDde). However, the principle of orthogonality remains the same.[13]

Conclusion

Fmoc-α-Me-Orn(Boc)-OH is a valuable, albeit challenging, building block for the synthesis of advanced peptide therapeutics. The introduction of the α-methyl group offers significant advantages in terms of proteolytic stability and conformational control. Successful incorporation of this sterically hindered amino acid requires careful optimization of coupling conditions, including the use of potent activating reagents and extended reaction times. The principles and protocols outlined in this guide provide a solid foundation for researchers to leverage the unique properties of Fmoc-α-Me-Orn(Boc)-OH in the design and synthesis of novel and more robust peptide-based drugs.

References

- BenchChem. (n.d.). Application Notes and Protocols for Fmoc-α-methyl-L-Asp(OtBu)-OH in Solid-Phase Peptide Synthesis (SPPS).

- BenchChem. (n.d.). A Comparative Analysis of Alpha-Methyl Amino Acids in Peptides: Enhancing Stability and Modulating Bioactivity.

-

Capot Chemical. (n.d.). 1315449-95-6 | Fmoc-α-Me-Orn(Boc)-OH. Retrieved from [Link]

-

Chemsrc. (2025, August 22). Fmoc-Orn(Boc)-OH | CAS#:109425-55-0. Retrieved from [Link]

-

Ghadiri, M. R., et al. (2020). Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. PMC - NIH. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. NIH. Retrieved from [Link]

-

Toniolo, C., et al. (1993). Structures of peptides from alpha-amino acids methylated at the alpha-carbon. PubMed. Retrieved from [Link]

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

- BenchChem. (n.d.). Performance Showdown: A Comparative Guide to Fmoc-L-Ornithine Derivatives in Automated Peptide Synthesis.

- BenchChem. (n.d.). Technical Support Center: Optimizing Fmoc-Orn(Boc)-OH Activation and Coupling.

-

LifeTein. (2025, September 25). Should My Peptide Be Methylated?. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of protected norcysteines for SPPS compatible with Fmoc-strategy. PMC - NIH. Retrieved from [Link]

-

Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). Fmoc-N-Me-Orn(Boc)-OH. Retrieved from [Link]

-

AAPPTec. (n.d.). Peptide Synthesis - FAQ. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Peptide Synthesis with Fmoc-alpha-methylalanine. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017). Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides. PMC. Retrieved from [Link]

- BenchChem. (n.d.). Application Notes: Incorporation of Fmoc-Orn(Boc)-OH into Peptide Sequences.

-

The Royal Society of Chemistry. (n.d.). H NMR spectra were recorded at 300 and 400 MHz. Retrieved from [Link]

-

ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

-

Spring, D. (n.d.). Efficient Synthesis of Fmoc-Protected Azido Amino Acids. David Spring's group. Retrieved from [Link]

-

AAPPTec. (n.d.). Boc-Orn(Fmoc)-OH [150828-96-9]. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Structures of peptides from alpha-amino acids methylated at the alpha-carbon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Helical structure in cyclic peptides: effect of N-methyl amides versus esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. chempep.com [chempep.com]

- 9. Fmoc-Orn(Boc)-OH = 96.0 HPLC 109425-55-0 [sigmaaldrich.com]

- 10. Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 12. chempep.com [chempep.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to Fmoc-Alpha-Me-Orn(Boc)-OH: A Key Building Block in Modern Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Alpha-Methylation in Peptide Therapeutics

In the landscape of peptide-based drug discovery, the pursuit of enhanced metabolic stability, conformational rigidity, and improved pharmacokinetic profiles is paramount. Unmodified peptides often suffer from rapid degradation by proteases, limiting their therapeutic efficacy. The strategic incorporation of non-canonical amino acids is a cornerstone of modern medicinal chemistry, and among these, alpha-methylated amino acids have emerged as powerful tools. The addition of a methyl group to the alpha-carbon of an amino acid residue introduces significant steric hindrance, which can effectively shield the adjacent peptide bonds from enzymatic cleavage.[1] This modification also restricts the conformational freedom of the peptide backbone, often promoting the formation of stable secondary structures such as helices.[2]

This guide provides a comprehensive overview of Fmoc-Alpha-Me-Orn(Boc)-OH, an alpha-methylated derivative of ornithine, designed for use in solid-phase peptide synthesis (SPPS). We will delve into its chemical properties, the rationale behind its synthesis, its applications in peptide science, and detailed protocols for its successful incorporation into peptide chains.

Core Compound Profile: this compound

This compound is a custom-designed amino acid building block that combines the benefits of alpha-methylation with the versatility of orthogonal Fmoc and Boc protecting groups. This strategic design allows for its seamless integration into standard Fmoc-based solid-phase peptide synthesis workflows.

| Property | Value | Source(s) |

| Molecular Weight | 468.5 g/mol | [3] |

| Chemical Formula | C₂₆H₃₂N₂O₆ | [3] |

| CAS Number | 1315449-95-6 | [3] |

| Synonym | (S)-Nα-Fmoc-Nα-Boc-alpha-Methylornithine | [3] |

| Appearance | White to off-white powder (inferred) | [2] |

| Storage | 2-8 °C, desiccated | [4] |

The Orthogonal Protection Scheme: A Foundation for Complex Peptide Architectures

The utility of this compound in complex peptide synthesis is rooted in its orthogonal protection strategy. The α-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while the side-chain δ-amino group of the ornithine residue is protected by the acid-labile tert-butyloxycarbonyl (Boc) group. This orthogonality is crucial for selective deprotection and modification, enabling the synthesis of branched, cyclic, and other complex peptide structures.[5]

Caption: Orthogonal protection of this compound.

Synthesis of this compound: A Conceptual Overview

While specific, detailed synthetic procedures for this compound are not widely published in peer-reviewed literature, a plausible synthetic route can be conceptualized based on established methods for the synthesis of alpha-methylated amino acids and orthogonally protected ornithine derivatives. The synthesis would likely involve a multi-step process starting from a suitable ornithine precursor.

A general strategy would involve the following key transformations:

-

Orthogonal Protection of Ornithine: The synthesis would commence with the selective protection of the α- and δ-amino groups of ornithine. This is a critical step to ensure regiochemical control in the subsequent reactions.[6]

-

Alpha-Methylation: The introduction of the alpha-methyl group is the most challenging step. This can be achieved through various methods, such as the stereoselective alkylation of a chiral glycine enolate equivalent derived from the protected ornithine.

-

Fmoc Group Introduction: The final step would involve the introduction of the Fmoc protecting group onto the α-amino group, yielding the target compound.

Caption: Conceptual synthesis workflow for this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). Its incorporation, however, requires special consideration due to the steric hindrance imparted by the alpha-methyl group.

Challenges and Considerations for Coupling Sterically Hindered Amino Acids

The increased steric bulk around the carboxylic acid and the α-amino group of alpha-methylated amino acids can significantly slow down the coupling reaction.[7] Standard coupling conditions may result in incomplete acylation, leading to deletion sequences and difficult purification.

To overcome these challenges, the following strategies are recommended:

-

Use of Potent Coupling Reagents: High-activity coupling reagents are essential for driving the reaction to completion. Urionium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) are highly effective.[8]

-

Extended Coupling Times: Longer reaction times are often necessary to ensure complete coupling.

-

Double Coupling: Repeating the coupling step with a fresh portion of activated amino acid can significantly improve the yield.

-

Pre-activation: Allowing the amino acid, coupling reagent, and base to react for a short period before adding to the resin can enhance the coupling efficiency.[8]

Recommended SPPS Protocol for Incorporating this compound

This protocol provides a robust starting point for the incorporation of this compound into a peptide sequence on a solid support. Optimization may be required depending on the specific sequence and resin.

Materials:

-

Fmoc-deprotected peptide-resin

-

This compound

-

HATU or HBTU

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

-

20% Piperidine in DMF (for subsequent deprotection)

Procedure:

-

Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes.

-

Activation of this compound:

-

In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin loading) and HATU or HBTU (2.9-4.5 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to the solution and mix well.

-

Allow the pre-activation to proceed for 1-5 minutes.[8]

-

-

Coupling Reaction:

-

Drain the DMF from the swollen resin.

-

Immediately add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature.

-

-

Monitoring the Coupling:

-

Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

-

-

Double Coupling (if necessary):

-

If the Kaiser test is positive, drain the reaction mixture and repeat steps 2 and 3.

-

-

Washing:

-

Once the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3-5 times), followed by DCM (3-5 times), and then DMF again (3-5 times) to remove any unreacted reagents and byproducts.

-

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the newly added residue, preparing it for the next coupling cycle.

-

Caption: SPPS workflow for incorporating this compound.

Analytical Characterization of Peptides Containing Alpha-Methylated Residues

The purity and identity of the final peptide must be confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the standard method for assessing the purity of synthetic peptides. The introduction of an alpha-methyl group can increase the hydrophobicity of the amino acid residue, potentially leading to a longer retention time on the RP-HPLC column compared to its non-methylated counterpart.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized peptide. For peptides containing this compound, the expected mass increase per residue incorporation is 450.55 Da (the mass of the residue minus the mass of water).

During tandem mass spectrometry (MS/MS) for peptide sequencing, the fragmentation patterns can be influenced by the presence of the alpha-methyl group. The steric hindrance may affect the relative abundance of b- and y-ions. The fragmentation of the peptide backbone is the primary source of sequence information.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[9]

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

-

Storage: Store in a tightly sealed container in a cool, dry place, typically at 2-8 °C.[4]

Conclusion

This compound is a valuable and strategically designed building block for the synthesis of peptides with enhanced therapeutic potential. Its alpha-methyl group offers protection against proteolytic degradation and can be used to enforce specific peptide conformations. The orthogonal Fmoc and Boc protecting groups provide the synthetic flexibility required for the construction of complex peptide architectures. While its incorporation into peptide chains requires careful optimization of coupling conditions due to steric hindrance, the use of potent coupling reagents and modified protocols can ensure high-yield synthesis. As the field of peptide therapeutics continues to advance, the use of specialized amino acid derivatives like this compound will undoubtedly play a crucial role in the development of next-generation drugs.

References

-

Fmoc-Orn(Boc)-OH [109425-55-0] - Aapptec Peptides. Available at: [Link]

-

Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers - PMC - NIH. Available at: [Link]

-

5-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid | C25H30N2O6 - PubChem. Available at: [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry. Available at: [Link]

-

Mascot help: Peptide fragmentation - Matrix Science. Available at: [Link]

-

Methods and protocols of modern solid phase peptide synthesis. Available at: [Link]

-

Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides - PMC. Available at: [Link]

-

Overview of Solid Phase Peptide Synthesis (SPPS). Available at: [Link]

-

Mass spectrometry of peptides and proteins - OSU Chemistry. Available at: [Link]

-

A general process of solid-phase peptide synthesis (SPPS) with Fmoc... - ResearchGate. Available at: [Link]

-

Scheme 1. Synthesis of (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)oxy)-3-methylbutanoic acid. Reagents and conditions - ResearchGate. Available at: [Link]

-

Convenient Synthetic Route to an Enantiomerically Pure FMOC Alpha-Amino Acid - PubMed. Available at: [Link]

-

Peptide fragmentation. (a) For every two adjacent amino acid residues,... - ResearchGate. Available at: [Link]

-

Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis - Scienmag. Available at: [Link]

Sources

- 1. (2S)-2-(((tert-butoxy)carbonyl)amino)-5-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid | C25H30N2O6 | CID 16211325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. chempep.com [chempep.com]

- 4. biosynth.com [biosynth.com]

- 5. peptide.com [peptide.com]

- 6. uab.edu [uab.edu]

- 7. Fmoc-Orn(Fmoc)-OH | C35H32N2O6 | CID 13783707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Mascot help: Peptide fragmentation [matrixscience.com]

- 9. chemimpex.com [chemimpex.com]

solubility of Fmoc-Alpha-Me-Orn(Boc)-OH in different solvents

An In-Depth Technical Guide to the Solubility of Fmoc-α-Me-Orn(Boc)-OH for Peptide Synthesis Applications

Abstract

This technical guide provides a comprehensive analysis of the solubility of N-α-Fmoc-N-α-methyl-N-δ-Boc-L-ornithine (Fmoc-α-Me-Orn(Boc)-OH), a sterically hindered amino acid derivative crucial for the synthesis of complex peptides. The solubility of this building block is a critical parameter that directly impacts reaction kinetics, coupling efficiency, and the overall purity and yield in Solid-Phase Peptide Synthesis (SPPS). This document synthesizes information on the physicochemical properties of the molecule and the general principles governing the solubility of Fmoc-protected amino acids to provide a qualitative solubility profile. While specific quantitative data is not widely published, this guide establishes expected solubility trends in solvents commonly used in peptide chemistry. Furthermore, a detailed, self-validating experimental protocol for the empirical determination of solubility is provided, empowering researchers to optimize their synthesis protocols.

Introduction: The Role of Fmoc-α-Me-Orn(Boc)-OH in Peptide Chemistry

The incorporation of N-α-methylated amino acids into peptide sequences is a key strategy in medicinal chemistry to enhance metabolic stability, improve cell permeability, and modulate conformation. Fmoc-α-Me-Orn(Boc)-OH is a valuable building block that introduces a methylated backbone nitrogen and a Boc-protected ornithine side chain. The fluorenylmethyloxycarbonyl (Fmoc) group provides a base-labile protecting strategy essential for modern SPPS.[1]

However, the combined steric bulk of the alpha-methyl group and the large, hydrophobic Fmoc and Boc protecting groups presents a significant challenge: solubility. Inadequate solubility of an Fmoc-amino acid in the reaction solvent can lead to incomplete coupling reactions, resulting in the formation of deletion sequences and other impurities that complicate purification and reduce the final peptide yield.[1] Therefore, a thorough understanding of the solubility profile of Fmoc-α-Me-Orn(Boc)-OH is paramount for its effective use in the laboratory.

Physicochemical Properties

A molecule's solubility is fundamentally governed by its structure and resulting physical properties.

-

Molecular Formula: C₂₆H₃₂N₂O₆[2]

-

Molecular Weight: 468.5 g/mol [2]

-

Structure: The molecule consists of a central ornithine core. The alpha-amino group is protected by the large, nonpolar Fmoc group and is also methylated. The delta-amino group on the side chain is protected by the bulky, hydrophobic tert-butyloxycarbonyl (Boc) group. The C-terminus is a free carboxylic acid.

The presence of the large, aromatic Fmoc group and the aliphatic Boc group dominates the molecule's character, rendering it highly hydrophobic. The free carboxylic acid provides a site for hydrogen bonding and potential salt formation, but its influence is often outweighed by the large nonpolar moieties.

Qualitative Solubility Profile of Fmoc-α-Me-Orn(Boc)-OH

| Solvent Class | Representative Solvents | Expected Solubility | Rationale & Causality |

| Polar Aprotic | N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dimethyl Sulfoxide (DMSO) | High | These solvents are the gold standard for SPPS.[5] Their high polarity and ability to act as hydrogen bond acceptors effectively solvate the entire Fmoc-amino acid, breaking up the intermolecular hydrogen bonds that can lead to aggregation. They are excellent solvents for both the nonpolar protecting groups and the polar peptide backbone.[1][3][6] |

| Chlorinated | Dichloromethane (DCM) | Moderate to Low | DCM is less polar than DMF or NMP and is generally a poorer solvent for complex Fmoc-amino acids.[3][7] While it can dissolve some less polar derivatives, the presence of the free carboxylic acid on Fmoc-α-Me-Orn(Boc)-OH may limit its solubility. It is more commonly used in Boc-based SPPS.[7] |

| Ethers | Tetrahydrofuran (THF), 2-Methyl-THF | Moderate to Low | The solvating power of ethers for Fmoc-amino acids is typically lower than that of polar aprotic solvents.[3][4] They may be used in solvent mixtures but are unlikely to be effective as the primary solvent for achieving the high concentrations required for efficient coupling. |

| Alcohols | Methanol (MeOH), Ethanol (EtOH) | Low | Alcohols are generally poor solvents for Fmoc-protected amino acids.[3] Their protic nature and strong hydrogen-bonding networks do not effectively solvate the large, hydrophobic Fmoc and Boc groups. |

| Aqueous | Water, Buffers (e.g., PBS) | Insoluble | The high hydrophobicity of the molecule makes it virtually insoluble in aqueous solutions. Fmoc-protected amino acids are known for their poor solubility in water.[3] |

| Non-Polar | Hexanes, Toluene | Insoluble | These solvents lack the polarity required to solvate the carboxylic acid group and the peptide backbone, leading to insolubility. |

Experimental Protocol for Solubility Determination

The following protocol provides a robust, self-validating method for empirically determining the solubility of Fmoc-α-Me-Orn(Boc)-OH in a solvent of interest. This procedure is based on the principle of creating a saturated solution and quantifying the dissolved solute.

Objective: To determine the solubility (in mg/mL or M) of Fmoc-α-Me-Orn(Boc)-OH in a selected solvent at a controlled temperature.

Materials:

-

Fmoc-α-Me-Orn(Boc)-OH (solid)

-

Solvent of interest (e.g., DMF, NMP)

-

Analytical balance (4-decimal place)

-

Vials with screw caps (e.g., 2 mL glass vials)

-

Orbital shaker or vortex mixer

-

Temperature-controlled incubator or water bath

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Methodology:

-

Preparation of Standard Solutions: a. Accurately weigh a known amount of Fmoc-α-Me-Orn(Boc)-OH and dissolve it in the chosen solvent to create a stock solution of known concentration (e.g., 10 mg/mL). b. Perform a serial dilution of the stock solution to create a series of calibration standards (e.g., 5, 2.5, 1, 0.5, 0.1 mg/mL). c. Analyze these standards by HPLC (e.g., C18 column, UV detection at 265 nm) to generate a calibration curve of peak area versus concentration.

-

Sample Preparation & Equilibration: a. To a series of vials (in triplicate), add a known volume of the solvent (e.g., 1.0 mL). b. Add an excess amount of solid Fmoc-α-Me-Orn(Boc)-OH to each vial. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure the solution is saturated. c. Seal the vials tightly and place them in a temperature-controlled environment (e.g., 25 °C) on an orbital shaker. d. Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[4] A preliminary experiment can be run to determine the minimum time required to achieve a stable concentration.

-

Sample Processing: a. After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 30 minutes to let the undissolved solid settle. b. Carefully draw the supernatant (the clear liquid layer) into a syringe. c. Attach a 0.22 µm syringe filter and filter the solution into a clean HPLC vial. This step is critical to remove all particulate matter. d. Immediately dilute the filtered sample with a known factor (e.g., 1:10 or 1:100) using the same solvent. This is to ensure the concentration falls within the linear range of the calibration curve.

-

Quantification and Analysis: a. Analyze the diluted samples by HPLC using the same method as the calibration standards. b. Using the peak area from the HPLC chromatogram and the calibration curve, determine the concentration of the diluted sample. c. Multiply this concentration by the dilution factor to calculate the concentration of the original, saturated solution. This value is the solubility. d. Report the solubility as an average of the triplicate samples with the standard deviation.

Workflow for Solubility Determination

The diagram below outlines the logical flow of the experimental protocol for determining solubility.

Caption: Workflow for the empirical determination of solubility.

Implications for Solid-Phase Peptide Synthesis (SPPS)

A high degree of solubility (ideally >0.4 M) is desirable for the incoming Fmoc-amino acid in SPPS to ensure favorable reaction kinetics.[8] If Fmoc-α-Me-Orn(Boc)-OH exhibits poor solubility in the chosen solvent:

-

Reaction Rates Decrease: The effective concentration of the reactant is lowered, slowing down the coupling reaction and increasing the risk of incomplete acylation.

-

Precipitation on Resin: The compound may precipitate out of solution onto the resin beads, physically blocking reactive sites and halting the synthesis.

-

Mitigation Strategies: If solubility is a limiting factor, several strategies can be employed:

-

Use of Solvent Mixtures: A mixture of DMF and DMSO can sometimes enhance the solubility of difficult-to-dissolve protected peptides and amino acids.[6]

-

Elevated Temperature: Gently warming the solution can increase solubility, although care must be taken to avoid thermal degradation of the amino acid or premature side reactions.

-

Lower Concentration: Using a more dilute solution is a last resort, as it will require longer coupling times and may still not be sufficient to drive the reaction to completion.

-

Safety and Handling

While specific toxicology data for Fmoc-α-Me-Orn(Boc)-OH is not extensively detailed, it should be handled with the standard precautions for laboratory chemicals.[9]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10]

-

Handle the powder in a well-ventilated area or a fume hood to avoid inhalation.

-

Consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive handling and emergency information.[9]

References

- A Technical Guide to the Solubility of Fmoc-Protected Amino Acids in Common Organic Solvents. (2025). BenchChem.

-

Fmoc-N-Me-Orn(Boc)-OH. PubChem, National Library of Medicine. [Link]

-

Solubility of Fmoc protected amino acids used in Project C. ResearchGate. [Link]

- Morii, H., & Ichimura, K. (1989). Solubility and Coupling Reactivity of Protected Peptides in Highly Polar Solvents. Bulletin of the Chemical Society of Japan, 62(8), 2730–2732.

- MSDS of Fmoc-N-Me-Orn(Boc)-OH. Capot Chemical Co., Ltd.

- A Technical Guide to the Solubility and Stability of Nδ-azido-Nα-(9-fluorenylmethyloxycarbonyl)-L-ornithine. (2025). BenchChem.

- Safety Data Sheet Fmoc-Trp(Boc)-OH. Severn Biotech.

-

Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. ResearchGate. [Link]

- A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis. (2025). BenchChem.

- A Technical Guide to the Solubility of Fmoc-Ser-OMe in Common Organic Solvents. (2025). BenchChem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Fmoc-N-Me-Orn(Boc)-OH | C26H32N2O6 | CID 121233396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. capotchem.cn [capotchem.cn]

- 10. severnbiotech.com [severnbiotech.com]

Fmoc-Alpha-Me-Orn(Boc)-OH stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of Fmoc-Alpha-Me-Orn(Boc)-OH

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the chemical stability, recommended storage conditions, and analytical validation of this compound, a critical building block for researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS). By understanding the inherent properties of this alpha-methylated amino acid, users can ensure the integrity of their synthetic peptides and the reproducibility of their results.

Introduction: The Significance of Alpha-Methylation in Peptide Drug Discovery

The incorporation of non-natural amino acids into peptide therapeutics is a cornerstone of modern drug design. Alpha-methylation, the substitution of the alpha-hydrogen with a methyl group, is a particularly powerful strategy for enhancing the pharmacological properties of peptides. This modification imparts significant resistance to enzymatic degradation by proteases, thereby increasing the in-vivo half-life of the peptide.[1][2] Furthermore, the steric hindrance introduced by the alpha-methyl group restricts the conformational flexibility of the peptide backbone, often promoting the formation of stable secondary structures such as helices.[1][2] This can lead to improved receptor binding affinity and specificity.

This compound is a key building block for introducing these advantageous properties. The ornithine side chain, protected by the acid-labile tert-butyloxycarbonyl (Boc) group, provides a versatile handle for further modifications, such as lactam bridge formation or the attachment of reporter molecules. The alpha-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, ensuring orthogonality during SPPS.

This guide will delve into the chemical characteristics that govern the stability of this compound and provide field-proven recommendations for its storage and handling.

Chemical Structure and Inherent Stability Characteristics

A thorough understanding of the chemical structure of this compound is fundamental to appreciating its stability profile.

Figure 1: Chemical structure of this compound.

The Stability-Enhancing Role of the Alpha-Methyl Group